molecular formula C8H8ClNO3 B1610993 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 101080-03-9

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No. B1610993
M. Wt: 201.61 g/mol
InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
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Description

“1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” can be represented by the SMILES string COc1cc(ccc1Cl)N+[O-] . This indicates that the molecule contains a methoxy group (OCH3), a nitro group (NO2), and a chlorine atom (Cl) attached to a benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” include its molecular weight (201.61 g/mol), its solid physical form, and its storage temperature (inert atmosphere, 2-8°C) .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary: “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes: The synthesis of these indole derivatives has led to the development of biologically active compounds for the treatment of various health conditions .

2. Synthesis and Crystal Structure Analysis

  • Application Summary: “1-Chloro-2-methyl-4-nitrobenzene” is used in the study of crystal structures . The compound crystallizes in the monoclinic space group P 2 1 /n .
  • Methods of Application: The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation . The crystal structure is stabilized by π…π contacts between adjacent benzene rings along with C–H…O hydrogen bonds and close Cl…O contacts .
  • Results or Outcomes: The study provides valuable insights into the crystal structure of the compound, which can be useful in various applications, including the synthesis of diverse heterocycles and a number of industrial chemicals .

3. Nomenclature Studies

  • Application Summary: The compound is used in the study of IUPAC nomenclature of substituted benzene derivatives .
  • Methods of Application: The study involves understanding the numbering of substituted benzene derivatives according to IUPAC nomenclature .
  • Results or Outcomes: The study provides insights into the systematic naming of the compound, which is “2-chloro-1-methyl-4-nitrobenzene” according to the lowest locant rule .

4. Zeolite Catalysis

  • Application Summary: The compound is used in reactions catalyzed by zeolites .
  • Methods of Application: The reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalyzed by H-Faujasite-720 (zeolite) .
  • Results or Outcomes: The study provides insights into the catalytic properties of zeolites and their applications in organic reactions .

5. Solvent Parameter Determination

  • Application Summary: The compound is used as a probe to determine solvent parameters .
  • Methods of Application: The compound is used to determine the Π* of Kamlet-Taft solvent parameters in high pressure and supercritical water in the temperature range of 16-420 °C .
  • Results or Outcomes: The study provides valuable data on solvent parameters, which can be useful in various applications, including the design of chemical reactions .

6. Benzylic Reactions

  • Application Summary: The compound can be used in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
  • Methods of Application: The specific methods of these reactions are not detailed in the source, but they typically involve the use of a suitable reagent and reaction conditions .
  • Results or Outcomes: These reactions can lead to the formation of various organic compounds, which can be useful in the synthesis of pharmaceuticals, dyes, and other chemicals .

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGERLHQSWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578963
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

CAS RN

101080-03-9
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (1.2 mmol) in DMF (6 mL), 4-chloro 3-methyl 6-nitrophenol (1.0 mmol) was added at 0° C. The reaction mixture was stirred at 0° C. for 15 minute then methyliodide was added at 0° C. and the mixture was stirred for 4 hours at room temperature. Water (60 mL) was added and the mixture extracted with EtOAc (3×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by column chromatography on silica using 5-8% EtOAc in hexane to give the title compound (87%) as a solid.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
60 mL
Type
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Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

4-Chloro-5-methyl-2-nitroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 4-chloro-5-methyl-2-nitrophenol (50 g), methyl iodide (75.8 g), and potassium carbonate (44 g). Workup gave crude 4-chloro-5-methyl-2-nitroanisole (52.3 g, 97%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ7.85 (s, 1 H), 6.95 (s, 1 H), 3.94 (s, 3 H), 2.45 (s, 3 H).
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
75.8 g
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of (trimethylsilyl)diazomethane (2.0 M in hexane, 13.3 mL, 26.6 mmol) was added to a mixture of 4-chloro-5-methyl-2-nitro-phenol (1.0 g, 5.33 mmol) and diisopropylethylamine (1.04 mL, 6.13 mmol) in a mixture of anhydrous methanol and anhydrous acetonitrile (1/1, 50 mL) and the reaction mixture was stirred for 1 hour. Glacial acetic acid (5 drops) was then added and the resulting mixture was evaporated under reduced pressure. The residue was partitioned between diethyl ether (100 mL) and water (50 mL); the organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford 1.07 g of 1-chloro-4-methoxy-2-methyl-5-nitro-benzene as a light orange solid without further purifications.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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